![molecular formula C15H15N5O2 B2747448 6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 382649-10-7](/img/structure/B2747448.png)
6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of imidazoles has seen recent advances. For instance, Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. This method involves nickel-catalyzed addition to nitrile precursors, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction tolerates various functional groups, including aryl halides and heterocycles .
Chemical Reactions Analysis
Imidazoles exhibit diverse chemical reactivity. They serve as building blocks for various functional molecules. Notably, the derivatives of 1,3-diazole (imidazole) display a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant properties. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), metronidazole (bactericidal), and azathioprine (anti-rheumatoid arthritis) .
properties
IUPAC Name |
6-benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-8-7-19(14(20)16-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INILCPBMGRMVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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